molecular formula C22H29N3O5S2 B300464 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B300464
M. Wt: 479.6 g/mol
InChI Key: RCMRONRQUQFKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA is a small molecule inhibitor that targets the protein kinase B/Akt signaling pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism.

Mechanism of Action

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide inhibits the Akt signaling pathway by binding to the pleckstrin homology (PH) domain of Akt, which prevents Akt from translocating to the plasma membrane and activating downstream signaling pathways. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis in cancer cells. In addition, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been shown to improve glucose uptake and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) signaling pathway.
Biochemical and Physiological Effects:
2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide induces apoptosis and inhibits cell growth and survival. In adipocytes, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide improves glucose uptake and insulin sensitivity. In neurons, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide protects against oxidative stress and apoptosis. However, the exact mechanisms of these effects are still under investigation.

Advantages and Limitations for Lab Experiments

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has several advantages for lab experiments, such as its small molecular weight, high potency, and specificity for the Akt signaling pathway. However, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide research, such as:
1. Investigating the potential therapeutic applications of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide in other diseases such as cardiovascular disease and inflammation.
2. Developing more efficient synthesis methods for 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide to increase its yield and reduce its cost.
3. Optimizing the pharmacokinetics and pharmacodynamics of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide to improve its efficacy and safety in clinical trials.
4. Identifying biomarkers that can predict the response to 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide treatment in different patient populations.
5. Developing combination therapies that can enhance the therapeutic effects of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide in cancer and other diseases.
In conclusion, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied in scientific research. However, further research is needed to fully understand the therapeutic potential of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide and to develop more efficient and safe treatment strategies.

Synthesis Methods

The synthesis of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide involves several steps, starting with the reaction of 2,5-dimethylaniline with methylsulfonyl chloride to form 2,5-dimethyl(methylsulfonyl)aniline. This intermediate is then reacted with 4-(1-piperidinylsulfonyl)phenylacetic acid to form 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide. The overall yield of 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide synthesis is around 50%.

Scientific Research Applications

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. In cancer research, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been shown to inhibit the growth and survival of cancer cells by targeting the Akt signaling pathway. In diabetes research, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been shown to improve glucose uptake and insulin sensitivity in animal models. In neurodegenerative disorder research, 2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been shown to protect neurons from oxidative stress and apoptosis.

properties

Product Name

2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Molecular Formula

C22H29N3O5S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H29N3O5S2/c1-17-7-8-18(2)21(15-17)25(31(3,27)28)16-22(26)23-19-9-11-20(12-10-19)32(29,30)24-13-5-4-6-14-24/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,23,26)

InChI Key

RCMRONRQUQFKQC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C

Origin of Product

United States

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